C23H18F3N5O

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

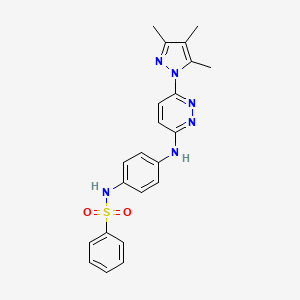

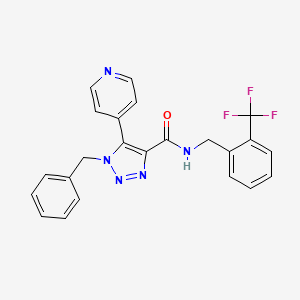

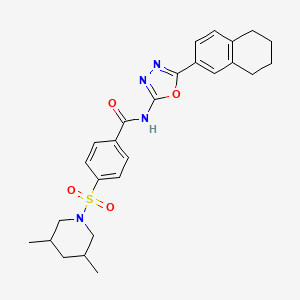

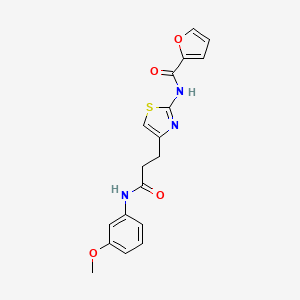

The compound C23H18F3N5O is also known as PERK-IN-2 . It is a potent inhibitor of PERK with an IC50 of 0.2 nM . The IUPAC name for this compound is 1-[5-(4-amino-7-methylpyrrolo[2,3-d]pyrimidin-5-yl)-2,3-dihydroindol-1-yl]-2-(2,3,5-trifluorophenyl)ethanone .

Molecular Structure Analysis

The molecular weight of C23H18F3N5O is 437.42 . The InChI Key for this compound is JCUSVFKWUQBVHH-UHFFFAOYSA-N .

Physical And Chemical Properties Analysis

The exact physical and chemical properties of C23H18F3N5O are not provided in the search results .

Aplicaciones Científicas De Investigación

Covalent Frameworks (C2N) : A study by Tian et al. (2020) discusses C2N, a member of the carbon nitrides family, which is a covalent structure composed of carbon and nitrogen. It is noted for its high polarity and good thermal and chemical stability, and finds applications in catalysis, environmental science, energy storage, and biotechnology.

Metal-Organic Frameworks (MOFs) : Cui et al. (2019) provide an overview of metal-organic frameworks (MOFs) used as heterogeneous catalysts in transforming CO, CO2, and CH4 into valuable chemicals and fuels. These frameworks show promise in the clean production of fuels and chemicals, highlighting the potential applications of complex organic structures in sustainability and environmental science. (Cui et al., 2019)

Nonlinear Optical (NLO) Dendrimers : Tang et al. (2015) discuss “X-type” NLO dendrimers, where the arrangement of chromophore moieties contributes to good nonlinear optical performance. This illustrates the potential application of complex organic compounds in the field of optics and photonics. (Tang et al., 2015)

C1 Chemistry : Mesters (2016) highlights the significance of C1 molecules in energy and chemical supplies, demonstrating how compounds with simple carbon structures are vital in the field of catalysis and energy. This suggests that compounds with a structure similar to "C23H18F3N5O" could be explored for similar applications. (Mesters, 2016)

Mecanismo De Acción

Target of Action

The compound C23H18F3N5O, also known as Clomifene , primarily targets the estrogen receptors in the body. It acts as a selective estrogen receptor modulator (SERM), capable of interacting with estrogen-receptor-containing tissues, including the hypothalamus, pituitary, ovary, endometrium, vagina, and cervix .

Mode of Action

Clomifene has both estrogenic and anti-estrogenic properties . It competes with estrogen for estrogen-receptor-binding sites and may delay the replenishment of intracellular estrogen receptors . Clomifene initiates a series of endocrine events culminating in a preovulatory gonadotropin surge and subsequent follicular rupture . The first endocrine event, in response to a course of clomifene therapy, is an increase in the release of pituitary gonadotropins . This initiates steroidogenesis and folliculogenesis, resulting in the growth of the ovarian follicle and an increase in the circulating level of estradiol .

Biochemical Pathways

The biochemical pathways affected by Clomifene involve the hypothalamic-pituitary-ovarian axis and the process of ovulation. By blocking the negative feedback of estrogen at the hypothalamic-pituitary level, Clomifene leads to an increase in the release of pituitary gonadotropins . This, in turn, stimulates the growth and maturation of ovarian follicles .

Result of Action

The result of Clomifene’s action is the induction of ovulation. By stimulating the release of gonadotropins, Clomifene promotes the growth and maturation of ovarian follicles, leading to ovulation . This makes Clomifene an effective treatment for female infertility due to anovulation, such as that caused by polycystic ovary syndrome .

Propiedades

IUPAC Name |

1-benzyl-5-pyridin-4-yl-N-[[2-(trifluoromethyl)phenyl]methyl]triazole-4-carboxamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H18F3N5O/c24-23(25,26)19-9-5-4-8-18(19)14-28-22(32)20-21(17-10-12-27-13-11-17)31(30-29-20)15-16-6-2-1-3-7-16/h1-13H,14-15H2,(H,28,32) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLBCSMJDDCVCBM-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN2C(=C(N=N2)C(=O)NCC3=CC=CC=C3C(F)(F)F)C4=CC=NC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H18F3N5O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

C23H18F3N5O | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(Z)-2-chloro-N-(naphtho[2,1-d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2399476.png)

![4-[(Morpholin-4-ylcarbonyl)amino]benzoic acid](/img/structure/B2399480.png)

![(Z)-N-(3-(1H-benzo[d]imidazol-2-yl)-8-methoxy-2H-chromen-2-ylidene)-3-(trifluoromethyl)aniline](/img/structure/B2399483.png)

![6-Amino-5-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-1,3-dimethylpyrimidine-2,4-dione](/img/structure/B2399491.png)

![2-methyl-3-phenyl-6,7-dihydro-5H-cyclopenta[d]pyrazolo[1,5-a]pyrimidin-8-amine](/img/structure/B2399495.png)

![Ethyl 2-[(5-phenyl-2-pyrimidinyl)sulfanyl]acetate](/img/structure/B2399497.png)